molecular formula C14H16ClNO2S B2367819 2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride CAS No. 855391-41-2

2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride

Cat. No.: B2367819
CAS No.: 855391-41-2
M. Wt: 297.8
InChI Key: ODMGAYSUKIKRNU-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride: is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a phenylethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride typically involves the reaction of benzenesulfonyl chloride with 2-phenylethanamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium azide and amines are employed in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic use. The compound can also interact with cellular pathways involved in signal transduction and metabolism, contributing to its biological effects.

Comparison with Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: A related compound with a sulfonyl fluoride group.

    Phenylsulfonyl chloride: Another sulfonyl chloride derivative used in organic synthesis.

Uniqueness: 2-(Benzenesulfonyl)-2-phenylethanamine;hydrochloride is unique due to its specific structure, which combines the properties of a benzenesulfonyl group with a phenylethanamine backbone. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S.ClH/c15-11-14(12-7-3-1-4-8-12)18(16,17)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMGAYSUKIKRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855391-41-2
Record name 2-(benzenesulfonyl)-2-phenylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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